molecular formula C19H24N4O3 B601042 N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide CAS No. 289472-81-7

N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

Cat. No.: B601042
CAS No.: 289472-81-7
M. Wt: 356.43
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Description

N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.43. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Bortezomib Impurity G plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, Bortezomib, the parent compound of Bortezomib Impurity G, is known to inhibit the 26S proteasome, a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway

Cellular Effects

Bortezomib Impurity G has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, Bortezomib has been shown to alleviate tissue fibrotic processes and reduce M2 polarization and CXCL16 expression of macrophages

Molecular Mechanism

The molecular mechanism of action of Bortezomib Impurity G involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an example, Bortezomib, the parent compound, exerts its effects through reversible inhibition of the 26S proteasome, leading to cell cycle arrest and apoptosis of cancer cells

Temporal Effects in Laboratory Settings

The effects of Bortezomib Impurity G over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently under study. As a related compound, Bortezomib has been shown to have significant temporal effects, including the alleviation of bleomycin-induced pulmonary fibrosis .

Dosage Effects in Animal Models

The effects of Bortezomib Impurity G vary with different dosages in animal models. For instance, Bortezomib has been administered at a dose of 1.3 mg/m2 as a bolus IV injection twice weekly in combination with other drugs

Metabolic Pathways

Bortezomib Impurity G is involved in various metabolic pathways, interacting with enzymes or cofactors. The effects on metabolic flux or metabolite levels are complex and multifaceted. For instance, Bortezomib, the parent compound, is known to affect the ubiquitin-proteasome pathway

Properties

IUPAC Name

N-[(2S)-1-[[(1S)-1-hydroxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15,17,24H,10-11H2,1-2H3,(H,22,26)(H,23,25)/t15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIDLJIPMZVISC-RDJZCZTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856381
Record name N-[(1S)-1-Hydroxy-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289472-81-7
Record name Hydroxy des(boric acid) bortezomib, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289472817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1S)-1-Hydroxy-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXY DES(BORIC ACID) BORTEZOMIB, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGP3WC2T3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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